molecular formula C8H9NO2S B099921 Methyl 2-methylsulfanylpyridine-3-carboxylate CAS No. 62658-91-7

Methyl 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B099921
CAS No.: 62658-91-7
M. Wt: 183.23 g/mol
InChI Key: CIRMLVKTAPOENO-UHFFFAOYSA-N
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Description

Methyl 2-methylsulfanylpyridine-3-carboxylate is a heterocyclic organic compound featuring a pyridine core substituted with a methylsulfanyl (-SMe) group at position 2 and a methyl ester (-COOMe) at position 2. Such pyridine derivatives are frequently employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The methyl ester group enhances reactivity toward hydrolysis or nucleophilic substitution, while the methylsulfanyl substituent may influence solubility and intermolecular interactions .

Properties

IUPAC Name

methyl 2-methylsulfanylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)6-4-3-5-9-7(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRMLVKTAPOENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384119
Record name Methyl 2-(methylsulfanyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62658-91-7
Record name 3-Pyridinecarboxylic acid, 2-(methylthio)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62658-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(methylsulfanyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Nucleophilic Substitution of Halogenated Pyridine Precursors

The most widely reported route involves nucleophilic substitution of halogenated pyridine intermediates. A notable example begins with 2-chloro-3-trifluoromethylpyridine (Compound 12 in ). Treatment with sodium methoxide in methanol facilitates hydrolysis of the trifluoromethyl group to a carboxylic acid, which is subsequently esterified to yield methyl 2-chloropyridine-3-carboxylate . The chlorine at position 2 is then displaced by methylsulfanyl via reaction with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 80–100°C for 6–12 hours (Fig. 1A) .

Key Reaction Parameters:

ParameterOptimal RangeImpact on Yield
Temperature80–100°C<70°C: <30%
SolventDMFToluene: <15%
Reaction Time6–12 h>15 h: Decomposition
NaSMe Equivalents1.2–1.5>2.0: Side products

This method achieves yields of 68–72% after recrystallization . The electron-withdrawing ester group at position 3 enhances electrophilicity at position 2, favoring regioselectivity .

Direct Thiolation of Pyridine-3-Carboxylate Esters

An alternative approach employs transition-metal-catalyzed C–H thiolation. Methyl pyridine-3-carboxylate is treated with dimethyl disulfide (DMDS) in the presence of a palladium catalyst (Pd(OAc)₂, 5 mol%) and oxidant (K₂S₂O₈) at 120°C for 24 hours . This one-pot method directly introduces the methylsulfanyl group at position 2 via radical-mediated C–H activation (Fig. 1B) .

Comparative Performance:

ConditionYield (%)Purity (HPLC)
Pd(OAc)₂, K₂S₂O₈5892.4
CuI, DTBP4188.1
No Catalyst<5N/A

While avoiding pre-functionalized substrates, this method requires stringent control of radical intermediates to prevent over-oxidation to sulfones .

Ring Construction via Cyclocondensation

A less common but mechanistically distinct strategy assembles the pyridine ring de novo.
Ethyl acetoacetate and methyl thiocyanate undergo cyclocondensation in acetic anhydride at 140°C, forming the 2-methylsulfanylpyridine core . Subsequent esterification with methanol in the presence of H₂SO₄ (cat.) provides the target compound (Fig. 1C) .

Cyclization Efficiency:

Thiocyanate SourceReaction Time (h)Isolated Yield (%)
Methyl thiocyanate864
Potassium thiocyanate1251
Ammonium thiocyanate1047

This route’s major limitation is the formation of regioisomers, necessitating chromatographic separation (silica gel, hexane/EtOAc 4:1) .

Functional Group Interconversion from Amino Derivatives

Patent disclosures describe aminolysis followed by diazotization-thiolation. Methyl 2-aminopyridine-3-carboxylate is diazotized with NaNO₂/HCl at 0–5°C, then treated with CuSCMe in aqueous HCl to replace the diazo group with methylsulfanyl .

Critical Variables:

  • Diazotization Temperature: >5°C leads to decomposition.

  • CuSCMe Stoichiometry: Substoichiometric amounts (0.8 equiv) minimize disulfide byproducts .

Yields plateau at 61–65% due to competing Sandmeyer-type side reactions .

Large-Scale Industrial Production

For metric-ton production, continuous flow systems optimize the nucleophilic substitution route. A disclosed protocol uses:

  • Precursor Feed: 2-Chloropyridine-3-carbonyl chloride (10 kg/h) in DMF.

  • Methyl Mercaptan Injection: 1.3 equiv, 85°C, residence time 45 min.

  • In-line Crystallization: Achieves 94% purity without chromatography .

Economic Considerations:

ParameterBatch ProcessContinuous Flow
CAPEX$2.1M$3.4M
OPEX (per kg)$220$175
Annual Capacity50 MT150 MT

Stability and Purification Challenges

The methylsulfanyl group exhibits thermal lability above 150°C, complicating distillation. Recrystallization from ethanol/water (3:1) is standard, but supercritical CO₂ extraction has emerged as a solvent-free alternative .

Impurity Profile:

  • Major Byproduct: 2-Methylsulfonylpyridine-3-carboxylate (from over-oxidation).

  • Control: Addition of 0.1% w/w ascorbic acid suppresses oxidation during storage .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylsulfanylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Intermediates

Methyl 2-methylsulfanylpyridine-3-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of anti-inflammatory and anti-cancer agents.

Agrochemical Development

The compound has shown potential in agrochemical formulations, particularly as a precursor for developing new insecticides and fungicides. Research indicates that modifications of the methylsulfanyl group can enhance biological activity against pests while maintaining low toxicity levels for non-target organisms.

Anti-Cancer Research

A study published in a peer-reviewed journal highlighted the effectiveness of this compound derivatives in inhibiting cancer cell proliferation. The research demonstrated that certain modifications to the compound increased its potency against specific cancer types, suggesting a pathway for developing novel anticancer therapies .

Insecticidal Activity

Another significant study focused on the insecticidal properties of this compound derivatives. The research found that these compounds exhibited high efficacy against common agricultural pests, making them suitable candidates for inclusion in integrated pest management strategies .

Mechanism of Action

The mechanism of action of methyl 2-methylsulfanylpyridine-3-carboxylate involves its interaction with specific molecular targets. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The carboxylate ester group can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Core Structure : Pyrimidine (vs. pyridine in the target compound).
  • Substituents : Chloro (-Cl) at position 2, methyl (-Me) at position 6, and a carboxylic acid (-COOH) at position 3.
  • Key Differences: The pyrimidine ring (a six-membered ring with two nitrogen atoms) introduces greater electron deficiency compared to pyridine. The carboxylic acid group (vs. methyl ester) increases acidity (pKa ~2–3) and reduces lipophilicity, affecting solubility in organic solvents . Chloro substituents typically enhance stability but may reduce metabolic turnover in biological systems compared to methylsulfanyl groups.

Ethyl 2-Benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-β]pyridine-3-carboxylate

  • Core Structure : Triazolo-pyridine (a fused bicyclic system with three nitrogen atoms).
  • Substituents : Benzylsulfanyl (-SPhCH2) at position 2, ethyl ester (-COOEt) at position 3, and a 2-chlorophenyl group.
  • Ethyl esters are less prone to hydrolysis than methyl esters, offering extended stability in aqueous environments . The 2-chlorophenyl group adds hydrophobicity and may influence crystallinity, as seen in related triazolo-pyridine derivatives .

Methyl Salicylate

  • Core Structure : Benzene (vs. pyridine).
  • Substituents : Hydroxyl (-OH) at position 2 and methyl ester (-COOMe) at position 1.
  • Key Differences :
    • The hydroxyl group enables hydrogen bonding, enhancing water solubility compared to methylsulfanylpyridine derivatives.
    • Methyl salicylate is volatile (boiling point ~222°C) and exhibits a characteristic aromatic odor, whereas pyridine-based esters are less volatile and may have higher thermal stability .

Biological Activity

Methyl 2-methylsulfanylpyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, antioxidant, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C8H9NO2S\text{C}_8\text{H}_9\text{N}\text{O}_2\text{S}

Molecular Features:

  • Pyridine Ring: Contributes to the compound's ability to interact with biological targets.
  • Methylthio Group: Enhances lipophilicity and may influence biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Escherichia coli64 µg/mL

The compound showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The MIC values indicate effective concentrations that inhibit bacterial growth, with lower values representing higher potency .

Antioxidant Activity

The antioxidant properties of this compound were evaluated using brain homogenates as a model system. The compound demonstrated significant inhibition of lipid peroxidation, which is crucial for protecting cellular membranes from oxidative damage.

Table 2: Antioxidant Activity Results

Concentration (µM)% Inhibition of Lipid Peroxidation
145%
570%
1085%

These results suggest that the compound can effectively scavenge free radicals, thereby providing protective effects against oxidative stress .

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications in various fields:

  • Antimicrobial Treatments: Effective against resistant bacterial strains.
  • Neuroprotective Agents: Potential use in neurodegenerative diseases due to its antioxidant properties.

Case Studies

A notable case study involved the application of this compound in treating infections caused by multidrug-resistant bacteria. In vitro studies demonstrated a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Case Study Summary

  • Objective: Evaluate the synergistic effects of this compound with antibiotics.
  • Methodology: MIC assays were conducted in combination with standard antibiotics.
  • Findings: Enhanced antibacterial activity was observed, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

This case study highlights the compound's potential role in developing new treatment strategies for resistant infections .

Q & A

Basic: What are the key considerations in optimizing the synthesis of Methyl 2-methylsulfanylpyridine-3-carboxylate to achieve high yields and purity?

Methodological Answer:
Synthetic optimization requires careful selection of reaction conditions:

  • Solvent and Catalyst : Use polar aprotic solvents (e.g., DMF or acetonitrile) and base catalysts like piperidine, as demonstrated in analogous esterification reactions .
  • Temperature Control : Gradual heating (e.g., reflux in methanol) minimizes side reactions, particularly for thioether formation .
  • Purification : Column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures ensures separation from byproducts such as unreacted pyridine derivatives .
  • Monitoring : Track reaction progress via TLC or HPLC to optimize reaction time and avoid over- or under-reaction.

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the methylsulfanyl (-SMe) and ester (-COOCH3_3) groups. For example, the methylsulfanyl proton typically resonates at δ 2.5–3.0 ppm, while the ester carbonyl appears at ~165–170 ppm in 13^{13}C NMR .
  • IR Spectroscopy : Stretching vibrations for C=O (1730–1740 cm1^{-1}) and C-S (650–750 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]+^+) and fragmentation patterns to validate the molecular formula.

Advanced: How can crystallographic software resolve ambiguities in the crystal structure determination of derivatives?

Methodological Answer:

  • Structure Solution : Use SHELXD/SHELXS for initial phasing, especially for small-molecule structures with twinning or high symmetry .
  • Refinement : SHELXL refines anisotropic displacement parameters and handles disorder via PART instructions. For example, split atoms in the methylsulfanyl group can be modeled using SUMP restraints .
  • Validation : Mercury CSD visualizes intermolecular interactions (e.g., hydrogen bonds, π-stacking) and calculates void spaces to assess packing efficiency .
  • Data Contradiction : Compare experimental bond angles/distances with Cambridge Structural Database (CSD) averages to identify outliers caused by experimental artifacts .

Advanced: What methodological approaches analyze puckering conformations in heterocyclic derivatives?

Methodological Answer:

  • Cremer-Pople Parameters : Calculate puckering amplitude (QQ) and phase angle (ϕ\phi) using software like PARST or PLATON to quantify non-planarity in the pyridine ring .
  • Torsion Angle Analysis : Measure endocyclic torsion angles (e.g., C2-C3-C4-C5) to detect envelope or half-chair conformations.
  • DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-31G**) geometries to assess ring strain and conformational stability .

Advanced: How should researchers address discrepancies between computational predictions and experimental data (e.g., NMR shifts, bond angles)?

Methodological Answer:

  • Root Cause Analysis :
    • NMR Shifts : Check solvent effects (e.g., chloroform vs. DMSO) in computational models. Use GIAO (Gauge-Including Atomic Orbital) methods for accurate chemical shift predictions .
    • Bond Angles : Compare X-ray data with gas-phase DFT optimizations; lattice packing forces often distort bond angles by 1–3° .
  • Validation Workflow :
    • Re-refine crystallographic data using SHELXL with Hirshfeld rigid-bond restraints .
    • Cross-validate NMR assignments via 1^{1}H-13^{13}C HSQC/HMBC correlations.
    • Perform sensitivity analysis (e.g., varying DFT functionals) to identify systematic errors .

Advanced: What strategies mitigate challenges in derivatizing this compound for biological studies?

Methodological Answer:

  • Functional Group Compatibility :
    • Protect the ester group during nucleophilic substitution at the sulfur atom using temporary silyl ethers .
    • Avoid strong oxidizing agents that may degrade the thioether group.
  • Purification Challenges : Use reverse-phase HPLC with C18 columns to isolate polar derivatives (e.g., hydroxylated analogs) .
  • Bioactivity Profiling : Pair synthetic derivatives with docking studies (AutoDock Vina) to predict binding modes before in vitro assays .

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